4-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine
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Overview
Description
4-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a 2-chloro-4-fluorophenyl group and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of 2-chloro-4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, N-oxides, and amine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of biological pathways. For example, it may inhibit Toll-like receptor 4 (TLR4) signaling, which plays a role in the immune response .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of a pyrazole ring and exhibits different biological activities.
2-Chloro-4-fluorophenylboronic acid: This compound is used in different chemical reactions and has distinct properties compared to the pyrazole derivative.
Uniqueness
4-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to modulate specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H9ClFN3 |
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Molecular Weight |
225.65 g/mol |
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H9ClFN3/c1-15-10(13)8(5-14-15)7-3-2-6(12)4-9(7)11/h2-5H,13H2,1H3 |
InChI Key |
AFENNFPGSNUYKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=C(C=C(C=C2)F)Cl)N |
Origin of Product |
United States |
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